Technical Monograph: Methyl 2-chloro-4-fluoro-5-nitrobenzoate
Technical Monograph: Methyl 2-chloro-4-fluoro-5-nitrobenzoate
CAS Number: 85953-30-6 Molecular Formula: C₈H₅ClFNO₄ Molecular Weight: 233.58 g/mol [1][2][3][4]
Executive Summary: The "Spring-Loaded" Scaffold
Methyl 2-chloro-4-fluoro-5-nitrobenzoate is not merely a catalog intermediate; it is a trifunctional "spring-loaded" scaffold critical to the synthesis of fused heterocyclic systems in both agrochemical (PPO inhibitors) and pharmaceutical (kinase inhibitor) pipelines.
Its value lies in its unique electronic topography. The molecule possesses three distinct reactive handles—an ester, a nitro group, and a halogenated core—that allow for orthogonal functionalization. Specifically, the fluorine atom at C4 is electronically activated by the ortho-nitro group (C5) and the para-chloro group (C2), making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This enables "scaffold hopping," allowing researchers to rapidly construct benzimidazoles, quinazolines, and isoindolinones from a single precursor.
Chemical Identity & Physiochemical Profile[4][5][6]
| Property | Specification |
| CAS Number | 85953-30-6 |
| IUPAC Name | Methyl 2-chloro-4-fluoro-5-nitrobenzoate |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 68–72 °C |
| Boiling Point | ~330 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Hazards | Skin Irritant (H315), Eye Irritant (H319) |
Synthetic Route & Process Chemistry
The synthesis of this compound is an exercise in cooperative directing effects . While it can be synthesized via the esterification of the corresponding acid, the industrial preferred route often involves the direct nitration of methyl 2-chloro-4-fluorobenzoate to avoid handling the solubility-limited acid intermediate.
Mechanistic Insight: Regioselectivity
Why does the nitro group install exclusively at C5?
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-COOMe (C1): A meta-director, deactivating positions 2 and 6. It directs incoming electrophiles to C3 or C5 .
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-Cl (C2): An ortho/para-director. It directs to C5 (para) and C3 (ortho).
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-F (C4): An ortho/para-director. It directs to C3 and C5 (ortho).
Convergence: All three substituents cooperatively activate the C5 position, resulting in high regioselectivity (>95%) and minimizing the formation of the C3 isomer.
Experimental Protocol: Mixed-Acid Nitration
Note: This protocol is adapted from standard nitration methodologies for deactivated aromatics.
Reagents:
-
Methyl 2-chloro-4-fluorobenzoate (1.0 eq)[1]
-
Fuming Nitric Acid (HNO₃) (1.2 eq)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with concentrated H₂SO₄ (5 vol). Cool the system to 0–5 °C using an ice/brine bath.
-
Substrate Addition: Slowly add Methyl 2-chloro-4-fluorobenzoate while maintaining the internal temperature below 10 °C. Stir until fully dissolved.
-
Nitration: Add fuming HNO₃ dropwise over 30 minutes. Critical: The reaction is exothermic. Do not allow temperature to exceed 15 °C to prevent dinitration or ester hydrolysis.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale solid.
-
Isolation: Filter the solid, wash with cold water (3x) to remove residual acid, and dry under vacuum at 40 °C.
-
Purification: Recrystallize from Methanol/Water if purity is <98%.
Reactivity Profile: The SNAr-Reduction-Cyclization Cascade
The primary utility of this molecule in drug discovery is its ability to undergo a specific sequence of reactions: SNAr → Reduction → Cyclization .
Diagram 1: Reactivity Logic Flow
This diagram illustrates how the core scaffold serves as a divergence point for multiple chemical pathways.
Caption: The "Cascade" workflow. The Fluorine (F) is displaced first, followed by Nitro (NO2) reduction, enabling ring closure with the Ester (COOMe).
Mechanistic Explanation
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The Trigger (SNAr): The fluorine atom is the "trigger." Because it is ortho to a nitro group and para to the ester (vinylogous activation), it is highly electron-deficient. Mild nucleophiles (primary amines, thiols) can displace the fluorine at room temperature.
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The Mask (Reduction): The nitro group acts as a "masked" amine. Once the SNAr is complete, the nitro group is reduced (using Fe/NH₄Cl or H₂/Pd-C) to an aniline.
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The Lock (Cyclization): The newly formed aniline is now positioned perfectly (ortho) to the ester group. Under acidic or thermal conditions, it attacks the ester to form a lactam ring, generating fused systems like 6-chloro-7-amino-quinazolin-4-ones .
Applications in Drug & Agrochemical Development[9]
Case Study: Synthesis of PPO Inhibitors (Herbicides)
This scaffold is a direct precursor to Saflufenacil and Flumiclorac-pentyl . These herbicides work by inhibiting Protoporphyrinogen Oxidase (PPO). The 2-chloro-4-fluoro-5-substituted phenyl ring is the pharmacophore responsible for binding to the active site of the enzyme.
Case Study: Kinase Inhibitors (Oncology)
In medicinal chemistry, this CAS is used to synthesize Indazole and Benzimidazole cores found in VEGFR and EGFR inhibitors. The chlorine atom at C2 is often retained to provide steric bulk that fits into hydrophobic pockets of the kinase ATP-binding site.
Diagram 2: Synthesis Workflow for Heterocycles
Caption: Operational workflow converting the raw precursor into a bioactive fused heterocycle via the target scaffold.
Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.[4]
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H315: Causes skin irritation.[4]
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H319: Causes serious eye irritation.[4]
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Storage: Store in a cool, dry place (2–8 °C preferred). Keep away from strong bases and reducing agents, as accidental SNAr or reduction can occur exothermically.
References
-
PubChem. (n.d.).[4][7] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound). National Library of Medicine. Retrieved from [Link]
- Google Patents. (2005). Method for preparing benzoic acid derivatives through novel synthetic intermediates (WO2006090210).
Sources
- 1. 85953-30-6 | Methyl 2-chloro-4-fluoro-5-nitrobenzoate - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. chemscene.com [chemscene.com]
- 3. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. Methyl 4-chloro-5-fluoro-2-nitrobenzoate | C8H5ClFNO4 | CID 59418573 - PubChem [pubchem.ncbi.nlm.nih.gov]
